molecular formula C19H17FN4O3S2 B276181 N-({[3-cyclopropyl-6-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea

N-({[3-cyclopropyl-6-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea

Cat. No. B276181
M. Wt: 432.5 g/mol
InChI Key: ITBSLRKIZCNDHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({[3-cyclopropyl-6-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea, commonly known as CP-690,550, is a small molecule inhibitor of Janus kinases (JAKs). JAKs are a family of intracellular tyrosine kinases that play a crucial role in the signaling pathways of cytokines and growth factors. CP-690,550 is a potent inhibitor of JAK3, which is primarily expressed in immune cells.

Mechanism of Action

CP-690,550 inhibits JAK3 by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cytokine signaling pathways, including those mediated by interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. CP-690,550 has a selective inhibitory effect on JAK3, which is primarily expressed in immune cells, while sparing other JAK family members, such as JAK1 and JAK2, which are involved in other signaling pathways.
Biochemical and Physiological Effects:
CP-690,550 has been shown to inhibit the proliferation and activation of T cells, B cells, and natural killer (NK) cells, which are involved in the pathogenesis of autoimmune diseases. It also reduces the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and IL-17. CP-690,550 has been shown to be effective in reducing disease activity and improving clinical outcomes in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

CP-690,550 has several advantages for lab experiments, including its potency, selectivity, and specificity for JAK3 inhibition. It is also available in a highly pure form, which makes it suitable for in vitro and in vivo studies. However, CP-690,550 has some limitations, including its poor solubility in water, which can affect its bioavailability and pharmacokinetics. It also has a short half-life in vivo, which requires frequent dosing in animal studies.

Future Directions

CP-690,550 has shown promising results in preclinical and clinical studies, and several future directions can be explored. These include the development of more potent and selective JAK inhibitors, the investigation of CP-690,550 in other autoimmune diseases, the evaluation of its long-term safety and efficacy, and the exploration of combination therapy with other immunomodulatory agents. Additionally, the role of JAK3 inhibition in cancer and infectious diseases can be further investigated.

Synthesis Methods

CP-690,550 is synthesized using a multi-step process that involves the reaction of 3-cyclopropyl-4-oxo-6-(4-fluorophenyl)-3,4-dihydrothieno[3,2-d]pyrimidine-2-sulfanyl acetic acid with N-methylurea. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in a suitable solvent. The resulting product is purified using column chromatography to obtain CP-690,550 as a white solid.

Scientific Research Applications

CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its role in preventing organ transplant rejection and treating graft-versus-host disease. CP-690,550 has shown promising results in preclinical studies and has been evaluated in several clinical trials.

properties

Molecular Formula

C19H17FN4O3S2

Molecular Weight

432.5 g/mol

IUPAC Name

2-[3-cyclopropyl-6-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(methylcarbamoyl)acetamide

InChI

InChI=1S/C19H17FN4O3S2/c1-21-18(27)23-15(25)9-28-19-22-13-8-14(10-2-4-11(20)5-3-10)29-16(13)17(26)24(19)12-6-7-12/h2-5,8,12H,6-7,9H2,1H3,(H2,21,23,25,27)

InChI Key

ITBSLRKIZCNDHW-UHFFFAOYSA-N

SMILES

CNC(=O)NC(=O)CSC1=NC2=C(C(=O)N1C3CC3)SC(=C2)C4=CC=C(C=C4)F

Canonical SMILES

CNC(=O)NC(=O)CSC1=NC2=C(C(=O)N1C3CC3)SC(=C2)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.